Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro-
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Overview
Description
Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro- is a synthetic organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the acetamide group: This step might involve acylation reactions using acetic anhydride or acetyl chloride.
Bromination and chlorination:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions might lead to the removal of halogen atoms or the reduction of functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Sodium methoxide (NaOCH3), ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could produce various functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro- involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and may have similar biological activities.
Halogenated furanyl compounds: Compounds with halogen atoms (bromine, chlorine) attached to a furan ring.
Uniqueness
Imidazo(1,2-a)pyridine-3-acetamide, 2-(5-bromo-2-furanyl)-6-chloro- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
88570-80-3 |
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Molecular Formula |
C13H9BrClN3O2 |
Molecular Weight |
354.58 g/mol |
IUPAC Name |
2-[2-(5-bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C13H9BrClN3O2/c14-10-3-2-9(20-10)13-8(5-11(16)19)18-6-7(15)1-4-12(18)17-13/h1-4,6H,5H2,(H2,16,19) |
InChI Key |
QNLOMNLXXSGIJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Cl)CC(=O)N)C3=CC=C(O3)Br |
Origin of Product |
United States |
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